2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is characterized by its complex structure, which includes a benzoxazole ring, a furan ring, and a nitrophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reaction: The final step involves the coupling of the benzoxazole and furan rings with the nitrophenyl group. This can be achieved through a Heck reaction, where the furan derivative is coupled with a halogenated nitrophenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. The use of automated synthesis and purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the nitrophenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the nitrophenyl group is particularly significant in enhancing biological activity.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole exerts its effects involves interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-2-[5-(4-chlorophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole: Lacks the nitro group, which may result in different biological activities.
2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole:
2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-thiazole: Contains a thiazole ring instead of a benzoxazole ring, which can alter its chemical properties and biological activities.
Uniqueness
The unique combination of the benzoxazole ring, furan ring, and nitrophenyl group in 2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O4/c20-12-5-8-14(16(11-12)22(23)24)17-9-6-13(25-17)7-10-19-21-15-3-1-2-4-18(15)26-19/h1-11H/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZWUBMGJOVSET-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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